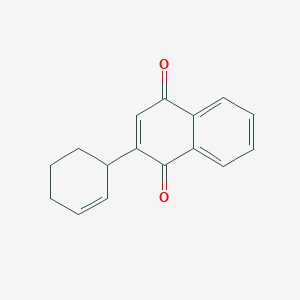![molecular formula C13H24O2Si2 B14472106 [(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 65838-68-8](/img/structure/B14472106.png)
[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is an organosilicon compound characterized by the presence of two trimethylsilane groups attached to a 3-methyl-1,2-phenylene core through oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 3-methyl-1,2-dihydroxybenzene with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-Methyl-1,2-dihydroxybenzene+2(Trimethylsilyl chloride)→[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)+2(Hydrochloric acid)
Industrial Production Methods
Industrial production methods for [(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation helps to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the trimethylsilyl groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenylene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the area of cancer research.
Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.
Mécanisme D'action
The mechanism of action of [(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) involves its ability to interact with various molecular targets through its trimethylsilyl groups. These interactions can lead to the formation of stable complexes with biomolecules, which can alter their activity and function. The compound can also undergo chemical transformations that result in the formation of reactive intermediates, which can further interact with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(5-Carboxy-1,3-phenylene)bis(oxy)]dibenzoate: Similar structure but with carboxylic acid groups instead of trimethylsilyl groups.
[(2,4,6-Trimethyl-1,3-phenylene)bis(methylene)bis(oxy)dibenzoic acid: Contains additional methyl groups and carboxylic acid functionalities.
[(1,4-Phenylenebis(methylene))bis(sulfanediyl)dinicotinic acid: Features sulfur atoms and nicotinic acid groups.
Uniqueness
[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is unique due to its specific combination of a 3-methyl-1,2-phenylene core and trimethylsilyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in materials science and synthetic chemistry.
Propriétés
Numéro CAS |
65838-68-8 |
|---|---|
Formule moléculaire |
C13H24O2Si2 |
Poids moléculaire |
268.50 g/mol |
Nom IUPAC |
trimethyl-(2-methyl-6-trimethylsilyloxyphenoxy)silane |
InChI |
InChI=1S/C13H24O2Si2/c1-11-9-8-10-12(14-16(2,3)4)13(11)15-17(5,6)7/h8-10H,1-7H3 |
Clé InChI |
INBPVSVUSZJONB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


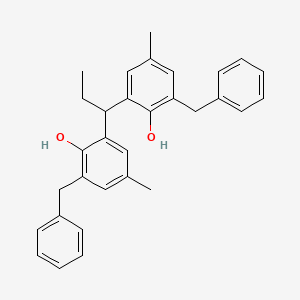


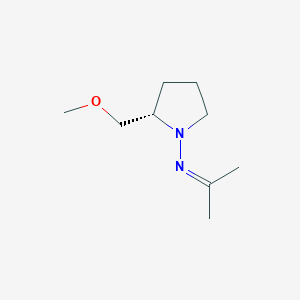
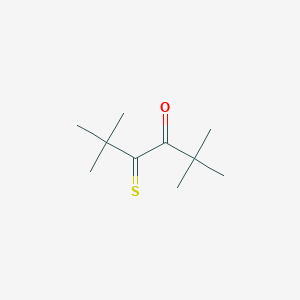

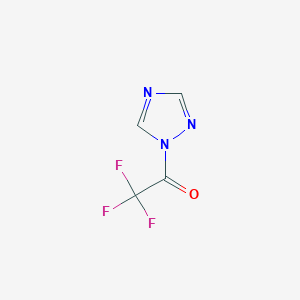
![3-[(Pyridin-2-yl)methoxy]propanenitrile](/img/structure/B14472064.png)


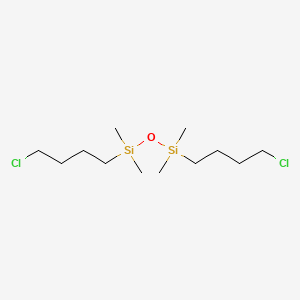
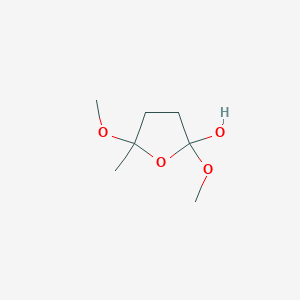
![1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine](/img/structure/B14472085.png)
